4-(Pyrazin-2-yl)thiomorpholine
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Overview
Description
4-(Pyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring fused with a thiomorpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)thiomorpholine typically involves the condensation of pyrazine derivatives with thiomorpholine. One common method includes the reaction of pyrazin-2-amine with thiomorpholine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
4-(Pyrazin-2-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerase II, which plays a crucial role in DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Comparison: 4-(Pyrazin-2-yl)thiomorpholine is unique due to its specific structural features and the presence of both pyrazine and thiomorpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain applications .
Properties
IUPAC Name |
4-pyrazin-2-ylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYIMGJUKGCBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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